(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)10-5-6-22-12(8-10)20-21-13(22)9-19-14(23)4-3-11-2-1-7-24-11/h1-8H,9H2,(H,19,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCATGFCQAUNO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a novel chemical entity that combines a furan moiety with a trifluoromethyl-substituted triazolopyridine. This unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- Furan ring : Known for its role in various biological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Triazolopyridine scaffold : Associated with diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, while the triazole ring can act as a chelator for metal ions, potentially influencing enzymatic activity.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and microbial resistance.
- Receptor Modulation : It has been shown to interact with adenosine receptors and other G-protein coupled receptors (GPCRs), leading to altered cellular signaling pathways.
Antitumor Activity
Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines (e.g., A375 melanoma cells) with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The triazolopyridine derivatives have demonstrated antimicrobial properties against several pathogens:
- In vitro Studies : Compounds structurally related to the target compound were effective against Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
- Synthesis and Evaluation : A series of triazolopyridine derivatives were synthesized and evaluated for their antitumor activities. The results indicated that modifications in the trifluoromethyl group significantly affected their potency .
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that the presence of the trifluoromethyl group is critical for enhancing biological activity. Removal of this group led to a substantial decrease in efficacy .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyridine/Triazolo-Pyrazine Cores
Key Insight: The trifluoromethyl group on the target compound’s triazolo-pyridine likely enhances membrane permeability compared to non-fluorinated analogs, while furan improves solubility over purely aromatic substituents .
Acrylamide Derivatives with Heterocyclic Substituents
Key Insight : The acrylamide linker’s (E)-configuration in the target compound ensures planarity, critical for target engagement, while furan’s electron-rich nature may favor interactions with hydrophobic pockets .
Trifluoromethyl-Substituted Analogs
Key Insight : The 7-CF₃ group on the target compound’s triazolo-pyridine core balances lipophilicity and steric effects, contrasting with CF₃ groups on pyridine or benzaldehyde analogs .
Q & A
Basic: What are the common synthetic routes and optimization strategies for (E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyridine core followed by functionalization with acrylamide and furan groups. Key steps include:
- Coupling reactions using catalysts like palladium for cross-coupling (e.g., Suzuki-Miyaura for furan incorporation) .
- Amide bond formation via activation of carboxylic acids (e.g., using EDCI or HATU) and reaction with the triazolopyridine-methylamine intermediate .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Temperature control : Moderate temperatures (50–80°C) balance reactivity and stability .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., E-configuration of acrylamide) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves 3D conformation and non-covalent interactions (e.g., hydrogen bonding in triazolopyridine) .
- HPLC : Assesses purity (>99%) and detects trace byproducts .
Advanced: How can computational methods aid in predicting reactivity and molecular interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates bond lengths, angles, and electronic distribution to predict sites for electrophilic/nucleophilic attack (e.g., acrylamide’s α,β-unsaturated carbonyl) .
- Molecular Docking : Models interactions with biological targets (e.g., kinases or GPCRs) by simulating binding affinities of the triazolopyridine and furan moieties .
- Solvent Modeling : Predicts solubility and stability in aqueous or organic media using COSMO-RS .
Advanced: What experimental approaches are used to evaluate its potential biological activity?
Answer:
- In vitro assays :
- Kinase inhibition : Screen against EGFR or PDGFR-β using phosphorylation ELISA (e.g., A-431 or U251 cell lines) .
- Cytotoxicity : MTT assays on tumor cell lines (e.g., SF-539) to assess IC50 values .
- Mechanistic studies :
- Covalent binding analysis : LC-MS/MS identifies adducts formed with nucleophilic residues (e.g., cysteine thiols) .
- Metabolic stability : Microsomal incubation (human/rat liver) evaluates susceptibility to cytochrome P450 .
Advanced: How can researchers resolve contradictions in synthetic yields or biological data?
Answer:
- Yield variability :
- Design of Experiments (DoE) : Identifies critical factors (e.g., solvent purity, catalyst loading) using factorial designs .
- Byproduct analysis : LC-MS traces impurities (e.g., Z-isomer of acrylamide) and adjusts reaction conditions .
- Biological data conflicts :
- Assay standardization : Control for cell passage number and growth factor batches (e.g., VEGF or PDGF-β) .
- Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Process intensification :
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acrylamide coupling) .
- Green solvents : Replace DMF with Cyrene® or 2-MeTHF to improve sustainability .
- Quality control :
- In-line PAT (Process Analytical Technology) : Monors reaction progress via FTIR or Raman spectroscopy .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., furan oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
